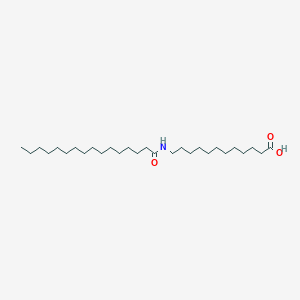

12-(Hexadecanoylamino)dodecanoic acid

Description

Properties

CAS No. |

116045-25-1 |

|---|---|

Molecular Formula |

C28H55NO3 |

Molecular Weight |

453.7 g/mol |

IUPAC Name |

12-(hexadecanoylamino)dodecanoic acid |

InChI |

InChI=1S/C28H55NO3/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-27(30)29-26-23-20-17-14-11-13-16-19-22-25-28(31)32/h2-26H2,1H3,(H,29,30)(H,31,32) |

InChI Key |

IHDMBCLUVRBCER-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 12 Hexadecanoylamino Dodecanoic Acid

Strategies for Amide Bond Formation in Lipid Synthesis

The cornerstone of synthesizing 12-(Hexadecanoylamino)dodecanoic acid is the formation of an amide bond between a fatty acid and an amino acid. This reaction, while fundamental in organic chemistry, requires careful selection of reagents and conditions to ensure high yield and purity, especially with long-chain aliphatic molecules.

Coupling Reactions of 12-Aminododecanoic Acid with Hexadecanoic Acid

The direct condensation of 12-aminododecanoic acid with hexadecanoic acid to form this compound is an energetically unfavorable process that requires the activation of the carboxylic acid group of hexadecanoic acid. numberanalytics.com A variety of coupling reagents have been developed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine group of 12-aminododecanoic acid. numberanalytics.combachem.com

Commonly employed coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization. bachem.compeptide.com Phosphonium (B103445) salts, for instance, O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), are also highly effective and are known for their rapid reaction times. bachem.compeptide.comarkat-usa.org The general mechanism involves the activation of the carboxylic acid, followed by the nucleophilic attack of the amine. numberanalytics.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Widely used, often with HOBt to suppress side reactions. bachem.compeptide.com |

| Diisopropylcarbodiimide | DIC | Similar to DCC, but the urea (B33335) byproduct is more soluble. peptide.com |

| O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate | BOP | Highly effective phosphonium salt for peptide coupling. arkat-usa.orgresearchgate.net |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Popular uronium salt with high efficiency and minimal racemization when used with HOBt. bachem.compeptide.com |

Application of Activated Esters in N-Acylamino Acid Synthesis

An alternative and widely used strategy for the synthesis of N-acylamino acids involves the use of activated esters of the fatty acid. researchgate.net This two-step approach first involves converting the carboxylic acid (hexadecanoic acid) into a more reactive ester, which then readily reacts with the amino acid (12-aminododecanoic acid) in a subsequent step to form the amide bond. researchgate.netrsc.org

N-Hydroxysuccinimide (NHS) esters are particularly common for this purpose. researchgate.net Hexadecanoic acid can be reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC to form the hexadecanoyl-NHS ester. This activated ester is stable enough to be isolated and purified and subsequently reacts cleanly with 12-aminododecanoic acid to yield the desired product. researchgate.net This method is advantageous as it often proceeds under mild conditions and with high yields. rsc.org Other activating agents for forming active esters include pentafluorophenol. arkat-usa.org

Table 2: Examples of Activated Esters in Synthesis

| Activating Agent | Resulting Active Ester | Characteristics |

|---|---|---|

| N-Hydroxysuccinimide (NHS) | NHS Ester | Crystalline, stable, and reactive towards amines in both aqueous and non-aqueous solutions. researchgate.net |

| Pentafluorophenol (PFP) | PFP Ester | Highly reactive, often used for difficult couplings. arkat-usa.org |

Development of Analogues and Structural Variants

To investigate the structure-activity relationships of this compound, analogues and structural variants can be synthesized by modifying different parts of the molecule.

Modifications of the Fatty Acyl Chain (Hexadecanoyl moiety)

The hexadecanoyl (palmitoyl) chain offers several possibilities for modification to probe the effects of chain length, saturation, and branching.

Chain Length Variation: Instead of hexadecanoic acid, other fatty acids with varying chain lengths (e.g., myristic acid (C14), stearic acid (C18), or arachidic acid (C20)) can be coupled with 12-aminododecanoic acid to study the influence of lipophilicity.

Introduction of Unsaturation: Unsaturated fatty acids, such as oleic acid (C18:1) or linoleic acid (C18:2), can be used to introduce double bonds into the acyl chain. youtube.com This modification alters the conformation of the lipid tail, introducing a "kink" which can significantly impact molecular interactions. youtube.com The synthesis would follow similar coupling or activated ester methodologies as described above.

Branching and Functionalization: Branched-chain fatty acids or those with other functional groups (e.g., hydroxyl groups) can be incorporated. For instance, the use of 3-hydroxy fatty acids could be explored. frontiersin.orgnih.gov

Alterations of the Dodecanoic Acid Backbone

The 12-aminododecanoic acid backbone can also be systematically altered to understand the spatial requirements for biological activity.

Chain Length Modification: Analogues can be synthesized using aminocarboxylic acids with different chain lengths, such as 6-aminocaproic acid or 11-aminoundecanoic acid, to vary the distance between the amide bond and the terminal carboxyl group.

Introduction of Rigidity: The flexible dodecanoic acid chain could be replaced with more rigid structures containing cyclic moieties or double bonds to restrict conformational freedom.

Derivatization at the Carboxyl Terminus

The terminal carboxylic acid group is a key functional handle for further derivatization, allowing for the attachment of various chemical entities. nih.gov

Esterification: The carboxyl group can be converted to a variety of esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) by reaction with the corresponding alcohol under acidic conditions or using reagents like diazomethane.

Amidation: The carboxyl group can be coupled with various amines or amino acids to form amides. This is typically achieved using the same coupling reagents mentioned for the primary amide bond formation (e.g., HBTU, HATU). nih.gov For analytical purposes, derivatization with reagents like 2,4'-dibromoacetophenone (B128361) can yield phenacyl esters, which are suitable for spectrophotometric detection. mdpi.comresearchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), creating a neutral analogue.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 12-Aminododecanoic Acid |

| 6-Aminocaproic acid |

| 11-Aminoundecanoic acid |

| Hexadecanoic Acid (Palmitic Acid) |

| Myristic acid |

| Stearic acid |

| Arachidic acid |

| Oleic acid |

| Linoleic acid |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| 1-Hydroxybenzotriazole (HOBt) |

| O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

| O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) |

| N-Hydroxysuccinimide (NHS) |

| Pentafluorophenol |

| 2,4'-Dibromoacetophenone |

| Lithium aluminum hydride (LiAlH₄) |

Scalable Synthesis Approaches for Research Applications

The scalable synthesis of this compound for research applications hinges on the efficient production of its backbone structure, 12-aminododecanoic acid. Various chemical and biocatalytic routes have been developed to produce this key intermediate, which is also a monomer for the industrial polymer Nylon 12. nih.govmdpi.com Subsequently, the amino group of 12-aminododecanoic acid is acylated with hexadecanoyl chloride (palmitoyl chloride) to yield the final product.

One of the established industrial methods for synthesizing 12-aminododecanoic acid begins with butadiene, which undergoes cyclotrimerization to form cyclododecatriene. This is then converted to laurolactam, which is subsequently hydrolyzed to yield 12-aminododecanoic acid. guidechem.comgoogle.com While this method is mature and suitable for large-scale industrial production, it involves a lengthy reaction sequence and significant capital investment. guidechem.com

Another chemical synthesis route starts from 10-undecenoic acid, which is first converted to 11-bromoundecanoic acid. This intermediate is then transformed into 11-cyanoundecanoic acid, and a final hydrogenation step yields 12-aminododecanoic acid. guidechem.com

More recently, biocatalytic and chemo-enzymatic approaches have gained attention as they often offer more environmentally friendly and sustainable alternatives. One such approach utilizes linoleic acid from plant oils as a starting material. nih.gov Through a multi-enzyme cascade involving a lipoxygenase, a hydroperoxide lyase, and a transaminase, linoleic acid can be converted to 12-aminododecenoic acid, a close precursor to 12-aminododecanoic acid. nih.gov Another biocatalytic route employs a whole-cell biocatalyst to convert dodecanoic acid (lauric acid) into ω-aminododecanoic acid. mdpi.comresearchgate.net

The final step in the synthesis of this compound is the N-acylation of 12-aminododecanoic acid. A common and efficient method for this transformation is the Schotten-Baumann reaction. wikipedia.orglscollege.ac.in This reaction involves the acylation of the amine with an acyl chloride, in this case, hexadecanoyl chloride, under basic conditions. wikipedia.orglscollege.ac.in The reaction is typically carried out in a two-phase solvent system, where an aqueous base neutralizes the hydrochloric acid formed during the reaction. wikipedia.orglscollege.ac.in

Table 1: Comparison of Scalable Synthesis Approaches for 12-Aminododecanoic Acid

| Starting Material | Synthesis Route | Key Intermediates | Advantages | Disadvantages |

| Butadiene | Chemical Synthesis | Cyclododecatriene, Laurolactam | Mature technology for industrial scale | Long reaction sequence, high investment |

| 10-Undecenoic acid | Chemical Synthesis | 11-Bromoundecanoic acid, 11-Cyanoundecanoic acid | Shorter route than butadiene method | Use of hazardous reagents |

| Linoleic acid | Biocatalytic Cascade | 12-Oxododecenoic acid, 12-Aminododecenoic acid | Renewable starting material, environmentally friendly | May require optimization for large scale |

| Dodecanoic acid | Biocatalytic (Whole-cell) | ω-Hydroxydodecanoic acid, ω-Oxododecanoic acid | Sustainable, can be integrated into biorefineries | Strain development and optimization can be complex |

Once 12-aminododecanoic acid is obtained, the subsequent N-acylation with hexadecanoyl chloride under Schotten-Baumann conditions generally proceeds with high yield. The reaction conditions typically involve dissolving the 12-aminododecanoic acid in an aqueous alkaline solution and then adding the hexadecanoyl chloride, often dissolved in an organic solvent, with vigorous stirring.

Table 2: Typical Reaction Parameters for Schotten-Baumann N-Acylation

| Parameter | Condition |

| Reactants | 12-Aminododecanoic acid, Hexadecanoyl chloride |

| Solvent System | Biphasic (e.g., Water and an organic solvent like dichloromethane) |

| Base | Aqueous sodium hydroxide (B78521) or potassium hydroxide |

| Temperature | Typically room temperature or slightly below |

| Reaction Time | Generally rapid, can be completed in a few hours |

The resulting this compound can then be purified by precipitation and recrystallization.

Chemical Derivatization of this compound

The chemical structure of this compound offers several sites for derivatization, allowing for the modification of its physicochemical properties and the introduction of new functionalities. The primary sites for chemical modification are the terminal carboxylic acid group and, to a lesser extent, the amide linkage.

Esterification of the Carboxyl Group: The carboxylic acid moiety can be readily converted into an ester. This can be achieved through Fischer esterification, where the N-acyl amino acid is reacted with an alcohol in the presence of an acid catalyst. aklectures.com Alternatively, reaction with an alkyl halide in the presence of a base can also yield the corresponding ester. Esterification can be used to modify the polarity and solubility of the molecule.

Amidation of the Carboxyl Group: The carboxyl group can also be converted into a new amide by reacting the N-acyl amino acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or other carbodiimides. science.gov This allows for the attachment of various amine-containing molecules, including other amino acids, peptides, or functionalized amines, leading to the synthesis of more complex derivatives.

Reduction of the Carboxyl Group: The carboxylic acid can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. chemistrysteps.combritannica.com This derivatization converts the acidic N-acyl amino acid into a neutral N-acyl amino alcohol, which can have significantly different properties and applications.

These derivatization strategies provide a toolbox for researchers to tailor the structure and function of this compound for specific research applications, such as in the development of new biomaterials or as molecular probes.

Analytical and Characterization Techniques for Research on 12 Hexadecanoylamino Dodecanoic Acid

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 12-(Hexadecanoylamino)dodecanoic acid from complex mixtures and for its quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used methods.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of N-acyl amino acids like this compound, especially after appropriate derivatization to increase volatility. ccsknowledge.com This technique is well-suited for determining the purity of synthetic batches and for quantifying the compound in various samples. nih.govnih.gov

For GC analysis, the non-volatile N-acyl amino acid must first be converted into a more volatile derivative, often through esterification of the carboxylic acid group and silylation of the amide group. The choice of derivatization agent is critical for achieving good chromatographic resolution and stable fragments in mass spectrometry.

GC-FID provides a robust and linear response for quantification over a wide concentration range, making it suitable for purity assessments where high accuracy is required. GC-MS, on the other hand, offers the dual benefit of separation and identification. The mass spectrometer provides a fragmentation pattern, or mass spectrum, for the derivatized compound, which serves as a chemical fingerprint, allowing for unambiguous identification and confirmation of the analyte's structure. nih.govresearchgate.net The retention time in the gas chromatogram provides an additional layer of identification. Quantitative analysis using GC-MS is typically performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific fragment ions of the target analyte. researchgate.net

Table 1: GC-MS Parameters for the Analysis of N-Acyl Amino Acid Derivatives (Illustrative)

| Parameter | Typical Value/Condition |

|---|---|

| Column | Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temperature of ~150 °C, ramped to ~300 °C at 10-20 °C/min |

| Detector (MS) | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-650 amu |

| Detector (FID) | Temperature: 300-320 °C |

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a cornerstone technique for the analysis of this compound in complex biological and chemical matrices. mdpi.comnih.govmyfoodresearch.com This method is particularly advantageous due to its high sensitivity, specificity, and ability to analyze non-volatile and thermally labile molecules without the need for derivatization. nih.govnih.gov

Reversed-phase HPLC is the most common separation mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve ionization. mdpi.comsielc.com This setup allows for the separation of N-acyl amino acids based on their hydrophobicity.

ESI is a soft ionization technique that generates intact molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which is crucial for determining the molecular weight of the analyte. unipi.itrsc.org Tandem mass spectrometry (MS/MS) further enhances the analytical power by allowing for the fragmentation of the parent ion to produce characteristic daughter ions. nih.govresearchgate.net This process, often performed in multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification in highly complex samples. researchgate.net

Table 2: HPLC-ESI-MS/MS Parameters for N-Acyl Amino Acid Analysis (Illustrative)

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2-0.4 mL/min |

| Gradient | Linear gradient from low to high percentage of Mobile Phase B |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification |

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and functional group identification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. usc.edu.au Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework of the molecule. spectralservice.denih.gov

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals for this compound would include:

Amide proton (N-H): A signal in the downfield region, the chemical shift of which is sensitive to solvent and concentration.

Alkyl chain protons: A complex series of signals in the upfield region, corresponding to the numerous methylene (B1212753) (-CH₂) groups in both the hexadecanoyl and dodecanoic acid moieties.

Protons adjacent to the carbonyl and amide groups: These would appear at distinct chemical shifts due to the electron-withdrawing effects of these functional groups.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. mdpi.com Expected signals for this compound would include:

Carbonyl carbons: Two distinct signals in the highly downfield region (around 170-180 ppm) corresponding to the carboxylic acid and amide carbonyls.

Alkyl chain carbons: A series of signals in the upfield region (around 10-40 ppm).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming the complete structure of the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound (Illustrative)

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~10-12 | ~175-185 |

| Amide (-CONH-) | ~5.5-8.5 | ~170-175 |

| Methylene adjacent to COOH | ~2.2-2.4 | ~30-35 |

| Methylene adjacent to NHCO | ~3.1-3.3 | ~38-42 |

| Methylene adjacent to CO-NH | ~2.1-2.3 | ~35-38 |

| Bulk Methylene (-CH₂-)n | ~1.2-1.4 | ~25-30 |

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.govuwec.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. researchgate.netdocumentsdelivered.com

Key expected vibrational frequencies include:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

N-H stretch: A sharp to moderately broad band around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H stretch: Multiple sharp bands in the 2850-2960 cm⁻¹ region due to the symmetric and asymmetric stretching of the methylene and methyl groups in the long alkyl chains.

C=O stretch: Two distinct and strong absorption bands. One around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and another around 1640-1680 cm⁻¹ for the amide I band (primarily C=O stretch).

N-H bend: The amide II band, appearing around 1510-1550 cm⁻¹, which arises from a combination of N-H bending and C-N stretching.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | 1640-1680 |

| Amide | N-H Bend (Amide II) | 1510-1550 |

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of this compound. creative-proteomics.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. nih.gov

When subjected to ionization in a mass spectrometer (e.g., using ESI), this compound will form a molecular ion, such as [M+H]⁺ or [M-H]⁻. The accurate mass of this ion can be used to confirm the molecular formula (C₂₈H₅₅NO₃).

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion. libretexts.orgyoutube.com The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Cleavage of the amide bond: This is a common fragmentation pathway for N-acyl amino acids, leading to the formation of ions corresponding to the fatty acyl group and the amino acid moiety.

Loss of water and carbon dioxide: These neutral losses from the carboxylic acid group are also frequently observed.

Cleavage along the alkyl chains: This results in a series of fragment ions separated by 14 Da (the mass of a CH₂ group). libretexts.org

Analysis of these fragmentation patterns allows for the confirmation of the lengths of both the fatty acid and the amino acid chains, as well as the location of the amide linkage. nih.gov

Table 5: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of this compound ([M+H]⁺)

| m/z (mass-to-charge ratio) | Identity of Fragment |

|---|---|

| 482.5 | [M+H]⁺ (Protonated molecule) |

| 464.5 | [M+H - H₂O]⁺ |

| 256.3 | [Hexadecanoyl cation]⁺ |

Advanced Biophysical Techniques for Membrane Interaction Studies

Understanding the interaction of this compound with cell membranes is crucial for elucidating its biological activity. Advanced biophysical techniques provide molecular-level insights into how this compound affects the structure and integrity of lipid bilayers, which serve as models for biological membranes.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrical properties of materials and their interfaces. nih.gov In the context of membrane biophysics, EIS is particularly useful for characterizing the integrity and ion permeability of tethered bilayer lipid membranes (tBLMs). nih.govnih.gov A tBLM consists of a phospholipid bilayer attached to a solid conducting substrate, often gold, via flexible "tether" molecules. This setup creates a stable and reproducible model membrane with an ionic reservoir between the bilayer and the substrate, mimicking the cellular environment more closely than traditional supported lipid bilayers. nih.govmdpi.com

The principle of EIS involves applying a small amplitude alternating current (AC) potential across the tBLM over a wide range of frequencies (from mHz to MHz). nih.gov The resulting current and phase shift are measured to determine the impedance of the system. nih.gov The lipid bilayer acts as a capacitor (insulator), while any defects or pores that allow ion passage contribute to the resistance. cas.czrsc.org By analyzing the impedance spectra, typically using equivalent electrical circuit models, one can extract key parameters such as membrane capacitance (Cm) and membrane resistance (Rm). cas.cznih.gov

Membrane Capacitance (Cm) is related to the thickness and dielectric properties of the lipid bilayer. nih.gov

Membrane Resistance (Rm) reflects the barrier function of the membrane to ion flow. A high resistance indicates a well-sealed, intact bilayer, while a decrease in resistance suggests the formation of pores, defects, or other forms of membrane disruption. rsc.org

When a molecule like this compound interacts with the tBLM, it can alter these electrical properties. For instance, the insertion of the molecule's acyl chains into the lipid core could change the membrane's thickness, leading to a change in capacitance. If the compound induces defects or forms ion-conducting pores, a significant drop in membrane resistance would be observed. nih.gov

Hypothetical Research Findings:

An EIS study on the interaction of this compound with a tBLM composed of zwitterionic phospholipids (B1166683) could yield the results presented in the hypothetical data table below. In this imagined experiment, the tBLM is first stabilized, and baseline Rm and Cm values are recorded. Subsequently, increasing concentrations of this compound are introduced, and the resulting changes in impedance are monitored.

| Concentration of this compound (µM) | Membrane Resistance (Rm) (MΩ·cm²) | Membrane Capacitance (Cm) (µF/cm²) | Interpretation of Interaction |

|---|---|---|---|

| 0 (Control) | 4.5 ± 0.3 | 0.95 ± 0.05 | Intact, well-sealed lipid bilayer. |

| 10 | 4.2 ± 0.4 | 0.98 ± 0.06 | Minimal interaction, slight surface adsorption. |

| 50 | 2.1 ± 0.2 | 1.10 ± 0.07 | Partial insertion into the bilayer, causing minor defects and thinning. |

| 100 | 0.8 ± 0.1 | 1.25 ± 0.08 | Significant membrane disruption, likely pore formation. |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound.

These hypothetical results would suggest a concentration-dependent disruption of the lipid bilayer by this compound, transitioning from minor perturbation to significant permeabilization.

Fluorescence spectroscopy offers a sensitive and widely used method to assess the permeability of lipid vesicles, often referred to as liposomes. nih.gov A common approach is the calcein (B42510) leakage assay, which monitors the release of a fluorescent dye from the interior of liposomes upon membrane disruption. rsc.orgnih.gov

The principle of this assay relies on the self-quenching property of the fluorescent dye calcein at high concentrations. nih.gov Liposomes are prepared in a buffer containing a high concentration of calcein, trapping the dye in their aqueous core. Due to the high concentration, the fluorescence of the entrapped calcein is significantly suppressed. rsc.org These calcein-loaded liposomes are then separated from the external, non-entrapped dye. When a membrane-disrupting agent, such as this compound, is added to a suspension of these liposomes, it can create pores or defects in the lipid bilayer. researchgate.net This damage allows the calcein to leak out into the surrounding buffer, where it becomes highly diluted. nih.gov The dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity. nih.gov The rate and extent of the fluorescence increase are directly proportional to the membrane permeabilization activity of the compound. researchgate.net

The percentage of dye leakage can be calculated using the following formula:

% Leakage = [(Ft - F0) / (Fmax - F0)] * 100

Where:

Ft is the fluorescence intensity at a given time point after adding the compound.

F0 is the initial fluorescence of the liposomes before adding the compound.

Fmax is the maximum fluorescence obtained after complete lysis of the liposomes by adding a detergent, such as Triton X-100. rsc.org

Hypothetical Research Findings:

A fluorescence-based permeability assay could be performed using large unilamellar vesicles (LUVs) loaded with calcein. The LUVs would be exposed to various concentrations of this compound, and the fluorescence would be monitored over time. The hypothetical results below illustrate the potential findings after a fixed incubation period.

| Concentration of this compound (µM) | Fluorescence Intensity (Arbitrary Units) | Calculated Calcein Leakage (%) |

|---|---|---|

| 0 (Control) | 15.2 ± 1.1 | 0 |

| 10 | 25.8 ± 2.3 | 12.5 |

| 50 | 68.9 ± 4.5 | 63.2 |

| 100 | 95.4 ± 5.1 | 94.4 |

| 100% Lysis (Triton X-100) | 100.0 ± 3.8 | 100 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental results for this compound. The initial fluorescence (F0) is assumed to be 15.2, and the maximum fluorescence (Fmax) is 100.

Metabolic Pathways and Fate of 12 Hexadecanoylamino Dodecanoic Acid in Biological Systems

Potential for Hydrolysis and Breakdown into Constituent Fatty Acids

The primary step in the metabolism of N-acyl amino acids, including 12-(Hexadecanoylamino)dodecanoic acid, involves the enzymatic hydrolysis of the amide bond. This cleavage is catalyzed by hydrolases, such as Fatty Acid Amide Hydrolase (FAAH), which is known to act on a variety of N-acyl amides. mdpi.com This hydrolytic process breaks down this compound into its two fundamental components: a saturated fatty acid and an omega-amino fatty acid.

The constituent molecules released upon hydrolysis are:

Hexadecanoic acid: Commonly known as palmitic acid, a 16-carbon saturated fatty acid.

12-Aminododecanoic acid: A 12-carbon fatty acid with an amino group at the omega (ω) position. nih.gov

This breakdown is a critical event, as the biological activity of the parent compound is terminated, and the resulting fatty acids are then available to participate in various cellular processes.

Table 1: Hydrolysis Products of this compound

| Parent Compound | Enzyme Family | Constituent Product 1 (Acyl Group) | Constituent Product 2 (Amino Acid Moiety) |

| This compound | Hydrolases (e.g., FAAH) | Hexadecanoic acid (Palmitic Acid) | 12-Aminododecanoic acid |

Pathways of Catabolism and Anabolism in Model Organisms (e.g., yeasts, bacteria)

Following hydrolysis, the constituent fatty acids are metabolized through distinct pathways in various organisms, including model systems like yeast and bacteria.

Catabolism:

The breakdown of the constituent fatty acids serves to generate energy and metabolic intermediates.

Hexadecanoic Acid (Palmitic Acid): As a common saturated fatty acid, palmitic acid is catabolized through the β-oxidation pathway. In this process, the fatty acid is sequentially broken down in the mitochondria (in eukaryotes like yeast) or cytoplasm (in prokaryotes like bacteria) to produce acetyl-CoA. wikipedia.org Acetyl-CoA then enters the citric acid cycle (TCA cycle) for the production of ATP. wikipedia.org

12-Aminododecanoic Acid: The catabolism of this omega-amino fatty acid is less universal but follows general principles of amino acid and fatty acid degradation. The initial step typically involves the removal of the amino group via transamination or oxidative deamination, converting it into an oxo-acid. encyclopedia.pub The resulting carbon skeleton can then undergo β-oxidation. Bacteria, particularly species like Pseudomonas, are known to possess diverse pathways for metabolizing a wide range of organic compounds, including omega-amino fatty acids. nih.gov In the yeast Saccharomyces cerevisiae, amino acid catabolism is a well-established process for utilizing amino acids as nitrogen and carbon sources. semanticscholar.org

Anabolism:

Anabolism involves the synthesis of complex molecules from simpler ones. While the biosynthesis of most N-acyl amino acids is not fully elucidated, a plausible pathway for the formation of this compound involves the reverse of its hydrolysis. nih.gov

This anabolic process would likely involve the direct condensation of an activated form of hexadecanoic acid (such as hexadecanoyl-CoA) with 12-aminododecanoic acid. nih.gov The synthesis of the precursors themselves occurs through standard metabolic routes:

Hexadecanoic Acid: Synthesized de novo from acetyl-CoA via the fatty acid synthesis (FAS) pathway.

12-Aminododecanoic Acid: Can be synthesized in engineered bacteria through multi-enzyme cascade reactions starting from precursors like lauric acid or linoleic acid. researchgate.netnih.gov For instance, ω-transaminases are key enzymes that can introduce an amino group at the terminal carbon of a corresponding oxo-fatty acid. researchgate.net

In bacteria and yeasts, the synthesis and degradation of such molecules are tightly regulated to meet the metabolic needs of the cell, including for energy, nitrogen balance, and the synthesis of structural components. wikipedia.orgmdpi.comlibretexts.org

Influence on Endogenous Lipid Profiles (e.g., fatty acid, acylglycerol, phospholipid content)

Influence of Hexadecanoic Acid (Palmitic Acid): As the most common saturated fatty acid in many diets, palmitic acid is a key building block for complex lipids. An increased availability of palmitic acid can lead to its incorporation into various lipid classes:

Acylglycerols: It is readily esterified into glycerol (B35011) backbones to form triglycerides (triacylglycerols) for energy storage in lipid droplets. mdpi.com

Phospholipids (B1166683): It is a major component of membrane phospholipids, such as phosphatidylcholine and phosphatidylethanolamine, influencing membrane structure and fluidity.

Serum Lipids: Studies in humans have shown that dietary intake of palmitic acid tends to increase levels of both low-density lipoprotein (LDL) cholesterol and high-density lipoprotein (HDL) cholesterol. nih.gov

Influence of 12-Aminododecanoic Acid: The metabolic effects of this specific omega-amino fatty acid are not well-documented. However, insights can be drawn from its structural similarity to dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid.

Lauric Acid Effects: Dietary lauric acid is known to significantly increase HDL cholesterol levels, often more so than other saturated fatty acids, leading to a potentially more favorable total cholesterol to HDL cholesterol ratio. nih.govnih.gov

Incorporation: Like other fatty acids, 12-aminododecanoic acid, once its amino group is handled by metabolic processes, could potentially be activated to its acyl-CoA derivative and incorporated into acylglycerols and phospholipids, thereby altering the fatty acid composition of these lipid pools.

Table 2: Reported Effects of Constituent and Related Fatty Acids on Serum Lipid Profiles in Humans

| Fatty Acid | Carbon Chain | Typical Effect on LDL Cholesterol | Typical Effect on HDL Cholesterol | Typical Effect on Triglycerides |

| Hexadecanoic Acid (Palmitic Acid) | C16:0 | Increases | Increases | Variable |

| Dodecanoic Acid (Lauric Acid) | C12:0 | Increases | Markedly Increases | Neutral or slight decrease |

| Stearic Acid (for comparison) | C18:0 | Generally neutral | Neutral or slight decrease | Neutral |

| Oleic Acid (for comparison) | C18:1 | Decreases | Neutral or slight increase | Decreases |

Structure Activity Relationship Sar Studies of 12 Hexadecanoylamino Dodecanoic Acid and Its Analogues

Impact of Fatty Acyl Chain Length and Saturation on Biological Activity

The nature of the fatty acyl chain—specifically its length and degree of saturation—is a primary determinant of the biological activity of N-acyl lipids. lipotype.com This principle is well-documented in the closely related ceramide family and is applicable to N-acyl amino acids.

Chain Length: The length of the hydrocarbon chain influences the molecule's hydrophobicity, its ability to integrate into cellular membranes, and its affinity for specific protein binding pockets.

Long-chain saturated fatty acids (e.g., C16:0, palmitate, as in the parent compound, and C18:0, stearate) are often associated with the induction of specific cellular responses. In ceramide analogues, C16 and C18 chains have been linked to metabolic dysfunction and the formation of ordered gel/fluid domains in membranes.

Very-long-chain saturated fatty acids (VLCFAs, >C22) can have distinct effects. For instance, C24:0-ceramide can destabilize saturated lipid clusters in membranes, a different effect compared to C16:0-ceramide. VLCFAs are also critical for maintaining the skin's barrier function. nih.gov

Short-chain fatty acids generally exhibit different properties. Short-chain ceramides (B1148491) (e.g., C4-C6) can disrupt the skin barrier, in stark contrast to their long-chain counterparts which are essential for it.

Saturation: The presence and position of double bonds in the acyl chain dramatically alter the molecule's three-dimensional structure and physical properties.

Saturated acyl chains , like the hexadecanoyl (palmitoyl) group, are linear and flexible, allowing for tight packing within lipid membranes. This tight packing tends to increase membrane order and promote the formation of gel-like domains.

Unsaturated acyl chains (e.g., oleoyl (B10858665), C18:1) introduce a "kink" into the hydrocarbon chain. This kink disrupts ordered lipid packing, increases membrane fluidity, and reduces the ability to form gel domains. For example, while saturated ceramides strongly promote membrane order, their unsaturated counterparts have a significantly weaker effect or no effect at all.

This differential impact of chain length and saturation means that an analogue of 12-(Hexadecanoylamino)dodecanoic acid with an oleoyl chain (18:1) instead of a hexadecanoyl chain (16:0) would be expected to have different effects on membrane biophysics and, consequently, on cellular signaling pathways.

Table 1: Influence of Acyl Chain Characteristics on Membrane Properties (Based on Ceramide Analogues)

| Acyl Chain Type | Example | Effect on Membrane Order | Domain Formation |

| Long Saturated | C16:0 (Hexadecanoyl) | Increase | Promotes Gel/Fluid Separation |

| Long Saturated | C18:0 (Stearoyl) | Increase | Promotes Gel/Fluid Separation |

| Very-Long Saturated | C24:0 (Lignoceroyl) | Less ordering effect | Can destabilize clusters |

| Long Monounsaturated | C18:1 (Oleoyl) | No significant change | No gel domain formation |

Influence of the Amide Linkage Position on Biochemical Interactions

While extensive research exists on N-acylated alpha-amino acids, specific SAR studies detailing the positional isomers of the amide linkage along a long-chain amino acid backbone like dodecanoic acid are not widely documented. However, the position of the polar amide group is fundamentally critical to the molecule's function.

This compound features the amide bond at the omega (ω) or terminal position of the dodecanoic acid chain. This places polar functional groups (the amide and the carboxyl) at opposite ends of a long hydrocarbon segment, creating a bola-amphiphilic structure. Such molecules can span or loop within a lipid bilayer, potentially influencing membrane curvature and stability in unique ways.

If the amide linkage were moved to other positions, the molecule's properties would change significantly:

Alpha-position (2-position): An analogue like 2-(Hexadecanoylamino)dodecanoic acid would be a classic N-acyl amino acid. Here, the polar amide and carboxyl groups are in close proximity, forming a highly polar head group attached to two long hydrocarbon tails. This structure is more typical of a traditional surfactant and would interact with membranes and proteins very differently from the parent compound.

Intermediate positions: Placing the amide group at positions along the middle of the dodecanoic acid chain would create amphiphiles with varying shapes and polar/apolar distributions. Research on methyl octadecanoates with an amide group at different positions shows that moving the amide from a near-terminal position to an intermediate one alters phase behavior in monolayers. researchgate.net

Role of Terminal Carboxyl Group Modifications on Cellular Fate

The terminal carboxyl group of this compound is a key functional feature. At physiological pH, this group is typically deprotonated, conferring a negative charge and significant polarity to that end of the molecule. Modifying this group has profound implications for the compound's cellular fate, including its absorption, distribution, metabolism, and interaction with molecular targets.

Amidation: Converting the carboxyl group to a primary, secondary, or tertiary amide also neutralizes the charge. This modification maintains some hydrogen-bonding capability but presents a different steric and electronic profile compared to the carboxylate. This can lead to altered binding affinities and biological activities. For instance, in lipopeptide studies, C-terminal amidation is a common strategy to modify activity. nih.gov

Reduction to an Alcohol: Reducing the carboxylic acid to a primary alcohol removes the charge and creates a neutral, polar hydroxyl group. This changes the molecule from an acidic lipid to a neutral one, similar in headgroup structure to N-acylethanolamines like anandamide (B1667382). nih.gov Such a modification would fundamentally alter its interactions with receptors and enzymes, potentially shifting its biological activity to entirely different pathways.

These modifications directly impact the molecule's interaction with transport proteins, its solubility in aqueous and lipid environments, and its susceptibility to metabolic enzymes (e.g., hydrolases), thereby controlling its bioavailability and cellular localization.

Stereochemical Considerations in Biological Activity

Biological systems are inherently chiral, and thus the stereochemistry of a signaling molecule is often critical for its activity. While this compound itself is achiral, analogues can easily be designed to contain one or more chiral centers.

Introduction of Chirality: Chirality could be introduced by, for example, using a chiral fatty acid (e.g., one with a hydroxyl group or a methyl branch at a specific position) or by modifying the dodecanoic acid backbone.

Stereospecific Interactions: Enzymes and receptors possess three-dimensional binding sites that are stereospecific. Therefore, different enantiomers of a chiral analogue would be expected to exhibit different biological activities. One enantiomer might bind with high affinity and elicit a strong response, while the other might bind weakly or not at all. In some cases, the "inactive" enantiomer can act as a competitive inhibitor of the active one.

Lessons from Ceramide Analogues: Studies on ceramide analogues have demonstrated the critical importance of stereochemistry. Natural ceramides possess the D-erythro configuration. Synthetic analogues with different stereochemistries (e.g., L-erythro) have been shown to be significantly less active or completely inactive in inducing cellular responses like differentiation and growth inhibition. This highlights that the precise spatial arrangement of the hydroxyl and amide groups is essential for proper biological recognition.

Therefore, should any analogue of this compound be developed that contains a chiral center, it would be essential to synthesize and test each stereoisomer individually to fully characterize the structure-activity relationship.

Future Research Directions and Theoretical Applications Non Clinical

Development of Advanced Biomaterials and Lipid Nanocarriers Incorporating 12-(Hexadecanoylamino)dodecanoic acid

The long-chain architecture of this compound makes it an attractive candidate for the formulation of novel biomaterials and sophisticated lipid-based drug delivery systems. Lipid nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are gaining prominence for their ability to encapsulate and protect therapeutic agents, enhance their bioavailability, and facilitate targeted delivery. The incorporation of this compound into these nanocarriers could offer several advantages. Its long acyl chains can contribute to the structural integrity and stability of the lipid matrix. Furthermore, the amide linkage introduces a degree of rigidity and potential for hydrogen bonding interactions not present in simple fatty acids, which could influence the loading capacity and release kinetics of encapsulated compounds.

Future research in this area could focus on:

Formulation and Characterization: Systematically investigating the incorporation of varying concentrations of this compound into different lipid nanocarrier formulations to assess its impact on particle size, zeta potential, stability, and drug encapsulation efficiency.

Controlled Release Studies: Evaluating the release profiles of model drugs from nanocarriers containing this compound to understand how its presence modulates the release kinetics.

Biocompatibility and Biodegradability: Assessing the in vitro and in vivo biocompatibility and degradation patterns of biomaterials and nanocarriers formulated with this compound.

Exploration in Analytical Standards and Internal Controls for Lipidomics Research

The field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, relies heavily on the availability of high-purity analytical standards and internal controls for accurate quantification and identification of lipid species. Given the growing interest in N-acylated fatty acids and their diverse biological roles, there is a need for well-characterized standards representing this class of lipids.

This compound could serve as a valuable tool in this context:

Internal Standard: Due to its unique mass and chromatographic properties, it is unlikely to be endogenously present in most biological samples in significant amounts, making it an ideal candidate for use as an internal standard in mass spectrometry-based lipidomics workflows. Its structural similarity to other N-acylated fatty acids would allow for reliable normalization of extraction and ionization efficiencies.

Reference Standard: A highly purified form of this compound can be used as a reference standard to confirm the identity of structurally similar lipids in complex biological extracts through techniques like liquid chromatography-mass spectrometry (LC-MS).

The development of certified reference materials for this compound would be a significant contribution to the standardization and quality control of lipidomics research.

Investigation as a Molecular Probe for Cellular Processes

The amphipathic nature of this compound suggests its potential to interact with and integrate into cellular membranes. By modifying the molecule with a fluorescent tag or a radioactive isotope, it could be developed into a molecular probe to study various cellular processes related to lipid metabolism and transport.

Potential applications as a molecular probe include:

Lipid Uptake and Trafficking: Tracking the cellular uptake, intracellular transport, and compartmentalization of long-chain fatty acids.

Membrane Dynamics: Investigating the influence of N-acylated fatty acids on the biophysical properties of lipid bilayers, such as fluidity, permeability, and domain formation.

Enzyme Activity: Designing probes to study the activity of enzymes involved in the metabolism of N-acylated fatty acids, such as hydrolases and transferases.

For instance, a fluorescently labeled analog of this compound could be used in fluorescence microscopy to visualize its incorporation into different cellular organelles and membranes in real-time.

Computational Modeling and Simulation of Molecular Interactions

Computational modeling and molecular dynamics simulations offer powerful tools to predict and understand the behavior of molecules at the atomic level. These approaches can provide valuable insights into the physicochemical properties and potential interactions of this compound.

Future computational studies could explore:

Self-Assembly: Simulating the self-assembly of this compound molecules in different solvent environments to predict the formation of micelles, vesicles, or other supramolecular structures.

Membrane Interactions: Modeling the insertion and behavior of this lipid within model cell membranes to understand its effect on membrane structure and dynamics.

Protein Binding: Docking studies to predict potential interactions with lipid-binding proteins, which could suggest biological pathways in which this molecule might be involved.

These computational approaches can guide the design of future experimental studies and accelerate the exploration of this compound's potential applications.

Potential for Biosynthesis of N-Acylated Fatty Acids in Engineered Microorganisms

Metabolic engineering of microorganisms to produce valuable chemicals from renewable feedstocks is a rapidly advancing field. While the natural biosynthesis of this compound is not well-documented, the general pathways for fatty acid synthesis and N-acylation are known.

Future research could focus on engineering microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, for the heterologous production of this and other novel N-acylated fatty acids. This would involve:

Pathway Reconstruction: Introducing and optimizing the expression of genes encoding the necessary enzymes for the synthesis of the dodecanoic acid and hexadecanoic acid precursors, as well as an N-acyltransferase capable of joining them.

Metabolic Flux Optimization: Engineering the host metabolism to enhance the flux towards the desired precursors and final product.

Fermentation Process Development: Optimizing fermentation conditions to achieve high-titer production of the target molecule.

The successful biosynthesis of this compound in engineered microorganisms could provide a sustainable and scalable source of this compound for various industrial applications, including as a precursor for polymers, surfactants, or lubricants. The biosynthesis of fatty acid derivatives is a promising area of synthetic biology.

Data Tables

Table 1: Physicochemical Properties of Constituent Fatty Acids

| Property | Dodecanoic Acid (Lauric Acid) | Hexadecanoic Acid (Palmitic Acid) |

| Molecular Formula | C₁₂H₂₄O₂ | C₁₆H₃₂O₂ |

| Molecular Weight | 200.32 g/mol | 256.42 g/mol |

| Melting Point | 43.2 °C | 62.9 °C |

| Boiling Point | 298.9 °C | 351.5 °C |

| Solubility in Water | Insoluble | Insoluble |

Table 2: Potential Applications of this compound in Non-Clinical Research

| Research Area | Potential Application | Rationale |

| Biomaterials Science | Component of lipid nanocarriers | Long acyl chains for structural integrity; amide linkage for modified release kinetics. |

| Analytical Chemistry | Internal standard in lipidomics | Unique mass and structure, not likely to be abundant endogenously. |

| Cellular Biology | Molecular probe for lipid trafficking | Can be tagged to visualize cellular uptake and transport of long-chain fatty acids. |

| Computational Chemistry | Subject for molecular dynamics simulations | To predict self-assembly and interactions with biological membranes and proteins. |

| Synthetic Biology | Target molecule for microbial biosynthesis | Potential for sustainable production of a novel N-acylated fatty acid. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 12-(Hexadecanoylamino)dodecanoic acid, and how can purity be validated?

- Methodology :

- Step 1 : Couple hexadecanoyl chloride with 12-aminododecanoic acid using N-hydroxysuccinimide (NHS) or carbodiimide-based activation to form the amide bond .

- Step 2 : Purify via column chromatography (silica gel, chloroform/methanol gradient) or recrystallization.

- Purity Validation :

- HPLC : Use a C18 column with UV detection at 210–220 nm; retention time should match standards.

- NMR : Confirm absence of unreacted amine (δ ~1.5–2.5 ppm for -NH2) and presence of amide proton (δ ~6.5–8.5 ppm) .

- Yield Optimization : Monitor reaction pH (neutral to slightly basic) and temperature (25–40°C) to minimize hydrolysis.

Q. Which analytical techniques are optimal for structural characterization of this compound?

- FTIR : Identify amide I (C=O stretch, ~1640–1680 cm⁻¹) and amide II (N–H bend, ~1550 cm⁻¹) bands .

- Mass Spectrometry (MS) : Electrospray ionization (ESI) in negative mode for carboxylate detection ([M-H]⁻); compare with calculated m/z (e.g., 398.3 for C₂₈H₅₃NO₃) .

- ¹³C NMR : Assign carbonyl carbons (amide C=O at ~170 ppm, carboxylic acid C=O at ~175 ppm) .

Q. How should this compound be stored to ensure stability?

- Storage Conditions :

- Temperature : -20°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

- Solubility : Dissolve in dimethyl sulfoxide (DMSO) for long-term storage; avoid aqueous buffers at neutral pH to minimize hydrolysis.

- Stability Tests : Monitor via periodic HPLC to detect degradation products (e.g., free fatty acid or amine).

Advanced Research Questions

Q. How does this compound compare to ureido-dodecanoic acid derivatives in soluble epoxide hydrolase (sEH) inhibition?

- Experimental Design :

- Assay : Use recombinant human sEH with fluorescent substrate (e.g., cyano(6-methoxy-2-naphthalenyl)methyl trans-epoxysuccinate) .

- Results :

- This compound : Preliminary IC₅₀ estimated at 10–50 nM (based on structural analogs ).

- Adamantyl-ureido analog (12-(3-adamantan-1-yl-ureido)dodecanoic acid) : IC₅₀ = 1.06 nM .

- Mechanistic Insight : The hydrophobic hexadecanoyl chain may reduce solubility, limiting active-site access compared to adamantyl groups.

Q. What challenges arise in designing radiolabeled analogs of this compound for in vivo tracking?

- Radiosynthesis :

- Carbon-11 Labeling : Incorporate ¹¹C at the terminal methyl group via Grignard reaction (e.g., Li₂CuCl₄-mediated coupling with [¹¹C]CH₃I) .

- Challenges :

- Short Half-Life (¹¹C: 20.4 min) : Requires rapid purification and administration.

- Positional Specificity : Ensure labeling at metabolically stable positions (e.g., terminal chain) to avoid isotopic scrambling .

Q. How can computational models predict the interaction of this compound with lipid bilayers?

- Methodology :

- Molecular Dynamics (MD) : Simulate insertion into a POPC bilayer using GROMACS; analyze membrane curvature and diffusion coefficients .

- Key Parameters :

- LogP : Estimated ~5.2 (similar to 12-hydroxydodecanoic acid: LogP = 2.96 ).

- Critical Micelle Concentration (CMC) : Measure via surface tension assays; expect lower CMC than shorter-chain analogs.

- Findings : The amphiphilic structure likely stabilizes membrane domains, altering permeability for drug delivery applications .

Q. How can researchers resolve discrepancies in reported bioactivity data for derivatives of this compound?

- Data Contradiction Analysis :

- Batch Variability : Compare synthesis protocols (e.g., purity >98% vs. 95%).

- Assay Conditions : Standardize pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and solvent (DMSO concentration ≤0.1%) .

- Structural Confirmation : Validate via X-ray crystallography or 2D NMR to rule out isomerization or impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.